molecular formula C17H10O5 B145810 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione CAS No. 129527-18-0

2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione

Cat. No. B145810
M. Wt: 294.26 g/mol
InChI Key: UVUXLZOVHIHWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione, also known as CP 47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and is known for its high potency and affinity for the cannabinoid receptors in the brain.

Mechanism Of Action

2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. It binds to these receptors and activates a signaling cascade, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the compound's psychoactive effects.

Biochemical And Physiological Effects

2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, leading to its anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have analgesic effects by reducing pain perception in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 in lab experiments is its high potency and affinity for the cannabinoid receptors. This allows for precise and targeted activation of these receptors, making it a valuable tool for studying the endocannabinoid system. However, due to its psychoactive effects, it must be used with caution and in controlled settings.

Future Directions

There are several potential future directions for research on 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Additionally, further investigation into its anti-inflammatory and neuroprotective effects may lead to the development of new therapies for a variety of conditions. Finally, research into the structure-activity relationship of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 and related compounds may lead to the development of more potent and selective cannabinoid receptor agonists.

Synthesis Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid to form 2,5-dimethoxy-3,4-methylenedioxybenzylideneacetic acid. This intermediate is then reduced with sodium borohydride to obtain 2,5-dimethoxy-3,4-methylenedioxyphenethylamine. Finally, the amine is reacted with cycloheptanone-2-carboxylic acid to form 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis and epilepsy.

properties

CAS RN

129527-18-0

Product Name

2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione

Molecular Formula

C17H10O5

Molecular Weight

294.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)cyclohepta[b]pyran-4,9-dione

InChI

InChI=1S/C17H10O5/c18-12-4-2-1-3-11-13(19)8-15(22-17(11)12)10-5-6-14-16(7-10)21-9-20-14/h1-8H,9H2

InChI Key

UVUXLZOVHIHWKA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4

synonyms

CYCLOHEPTA[B]PYRAN-4,9-DIONE, 2-(1,3-BENZODIOXOL-5-YL)-

Origin of Product

United States

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